molecular formula C6H10INO2 B8718263 2-Iodo-1-morpholin-4-yl-ethanone

2-Iodo-1-morpholin-4-yl-ethanone

Cat. No.: B8718263
M. Wt: 255.05 g/mol
InChI Key: USDHPKSBQDWAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-1-morpholin-4-yl-ethanone (CAS: 364793-89-5) is a morpholine-containing ketone derivative with the molecular formula C₁₂H₁₄INO₂ and a molar mass of 331.15 g/mol . The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to an ethanone backbone substituted with an iodine atom at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization.

Properties

Molecular Formula

C6H10INO2

Molecular Weight

255.05 g/mol

IUPAC Name

2-iodo-1-morpholin-4-ylethanone

InChI

InChI=1S/C6H10INO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2

InChI Key

USDHPKSBQDWAFO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Applications/Reactivity
2-Iodo-1-morpholin-4-yl-ethanone Iodo, morpholine C₁₂H₁₄INO₂ 331.15 Nucleophilic substitution, radiolabeling
2-(4-Iodophenyl)-1-morpholin-4-yl-ethanone Iodo-phenyl, morpholine C₁₂H₁₄INO₂ 331.15 Similar to above; used in aryl coupling
2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde Chloro, morpholine, thienopyrimidine C₁₄H₁₃ClN₄O₂S 348.80 Suzuki-Miyaura cross-coupling
1-Phenylethanone derivatives (e.g., triazole-thio variants) Phenyl, triazole, halogen Varies ~400–450 Antifungal/antibacterial agents
Key Findings:
  • Iodo vs. Chloro Substituents: The iodine atom in this compound enhances its susceptibility to nucleophilic substitution compared to chloro analogs (e.g., ), owing to iodine’s larger atomic radius and polarizability. This property is exploited in radioisotope labeling and Pd-catalyzed coupling reactions .
  • Morpholine Ring Influence: The morpholine group’s electron-donating nitrogen and oxygen atoms stabilize intermediates in synthesis, as seen in the preparation of thieno[3,2-d]pyrimidine derivatives (). This contrasts with non-heterocyclic analogs, which require harsher reaction conditions .
Key Findings:
  • α-Halogenated Ketones: The use of α-halogenated ketones is a common strategy for synthesizing both this compound and triazole-thio derivatives (). However, iodine’s lower electronegativity compared to chlorine or bromine may necessitate modified reaction conditions (e.g., lower temperatures or longer durations) to avoid side reactions .

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